
3'-deamino-3'-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride is a derivative of the well-known anthracycline antibiotic, doxorubicinThe modification of the doxorubicin structure by introducing a morpholinyl group and removing the amino group enhances its cytotoxic effects, making it a subject of interest in oncology research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride involves several steps. The primary method includes the modification of daunorubicin or doxorubicin by replacing the amino group with a morpholinyl group. This is typically achieved through a series of chemical reactions that involve the use of specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and crystallization for obtaining the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products:
Applications De Recherche Scientifique
3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of structural modifications on the activity of anthracycline antibiotics.
Biology: The compound is employed in research on cell proliferation, apoptosis, and DNA synthesis.
Medicine: Its potent antitumor properties make it a candidate for cancer treatment studies, particularly in leukemia and other malignancies.
Industry: The compound’s unique properties are explored for potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3’-deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride involves its interaction with DNA. The compound intercalates into DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. The morpholinyl group enhances the compound’s ability to form DNA interstrand cross-links, further increasing its cytotoxicity .
Comparaison Avec Des Composés Similaires
Doxorubicin: A widely used anthracycline antibiotic with potent antitumor properties.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
3’-Deamino-3’-(3-cyano-4-morpholinyl)doxorubicin: A derivative with enhanced cytotoxicity compared to doxorubicin
Uniqueness: 3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride stands out due to its unique structural modifications, which significantly enhance its antitumor potency.
Propriétés
Numéro CAS |
89164-72-7 |
|---|---|
Formule moléculaire |
C31H39ClN2O11 |
Poids moléculaire |
651.1 g/mol |
Nom IUPAC |
8-(1,2-dihydroxyethyl)-6,8,11-trihydroxy-10-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride |
InChI |
InChI=1S/C31H38N2O11.ClH/c1-14-27(36)17(33-6-8-42-9-7-33)10-21(43-14)44-19-12-31(40,20(35)13-34)11-16-23(19)30(39)24-25(29(16)38)28(37)15-4-3-5-18(41-2)22(15)26(24)32;/h3-5,14,17,19-21,27,32,34-36,38-40H,6-13H2,1-2H3;1H |
Clé InChI |
LKSWYPNHRHHJLO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(CO)O)O)N6CCOCC6)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


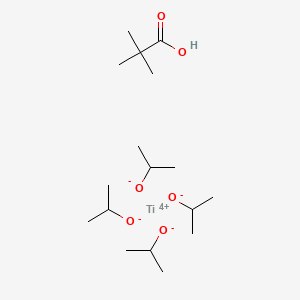
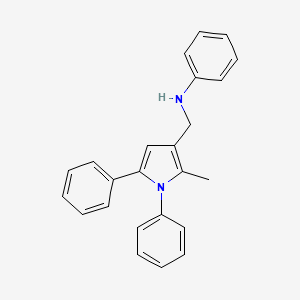
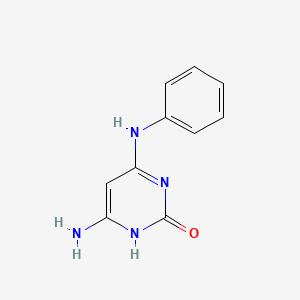
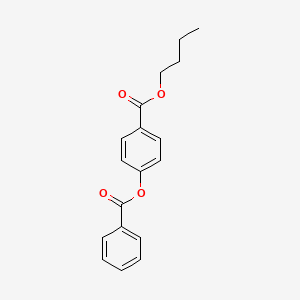
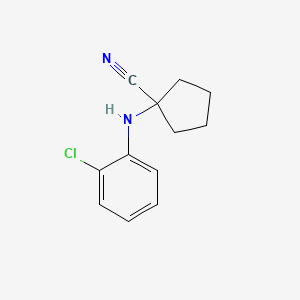
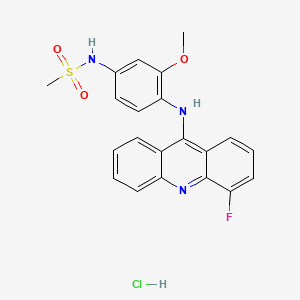
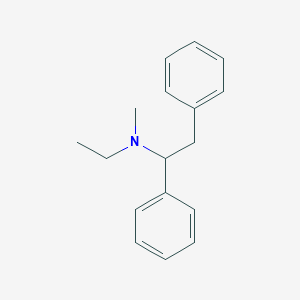
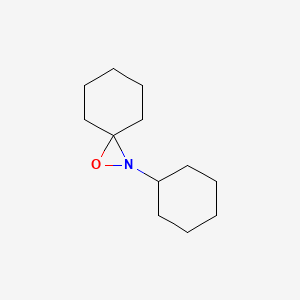

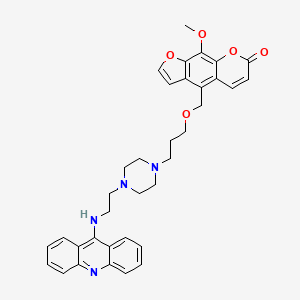
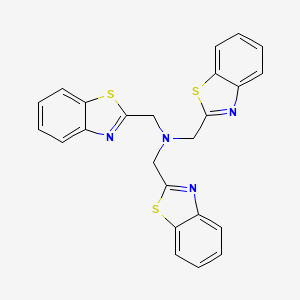
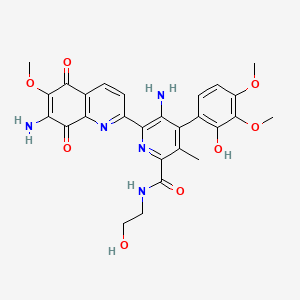
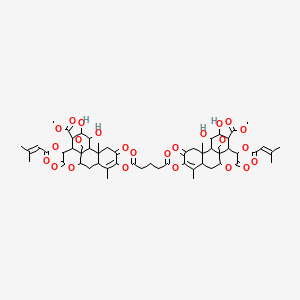
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
